
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Descripción general
Descripción
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as FPTM, is a chemical compound that has gained significant attention in scientific research. FPTM belongs to the class of 1,2,3-triazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is not yet fully understood. However, studies have shown that (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone exerts its pharmacological activities by inhibiting various enzymes, including DNA gyrase, topoisomerase II, and histone deacetylase. Moreover, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has been found to have various biochemical and physiological effects. Studies have shown that (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Moreover, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Furthermore, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is its broad-spectrum activity against various bacteria, fungi, and cancer cells. Moreover, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has also been found to have low toxicity in normal cells, making it a potential candidate for the development of new drugs. However, one of the limitations of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone. One of the significant areas of research is the development of new drugs based on (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone for the treatment of various diseases. Moreover, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone can also be modified to improve its pharmacokinetics and bioavailability. Furthermore, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone can also be used as a starting material for the synthesis of new compounds with potential pharmacological activities.
Conclusion:
In conclusion, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has been synthesized using various methods and has been extensively studied for its potential use in various scientific research applications, including the development of new drugs for the treatment of various diseases. Moreover, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has also been found to possess various pharmacological activities, including antibacterial, antifungal, and anticancer activities. However, further research is needed to fully understand the mechanism of action of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone and to develop new drugs based on (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has been extensively studied for its potential use in various scientific research applications. One of the significant research areas is the development of new drugs for the treatment of various diseases. (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has been found to possess various pharmacological activities, including antibacterial, antifungal, and anticancer activities. Moreover, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has also been studied for its potential use as a diagnostic tool for various diseases, including cancer.
Propiedades
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-15-5-4-8-17(13-15)25-14-18(21-22-25)19(26)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKKCTWDDSXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



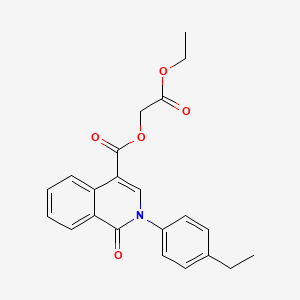
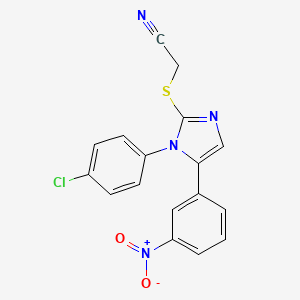
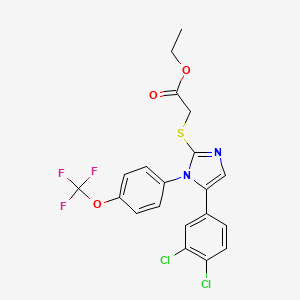
![1-[3-(3-methoxyphenoxy)pyrazin-2-yl]-N-[3-(methylthio)phenyl]piperidine-4-carboxamide](/img/structure/B3404563.png)
![N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404564.png)
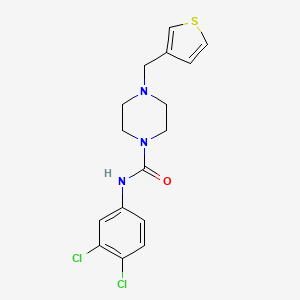

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3404616.png)
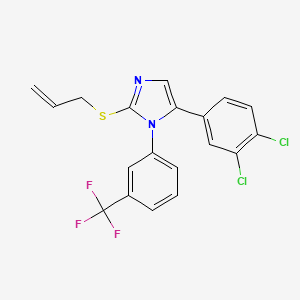
![N-benzyl-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3404625.png)
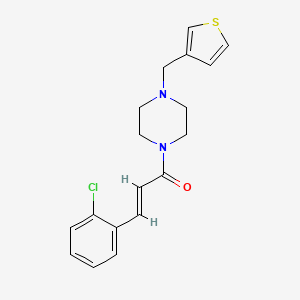
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B3404635.png)

